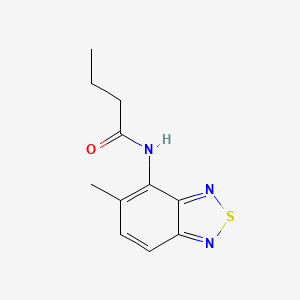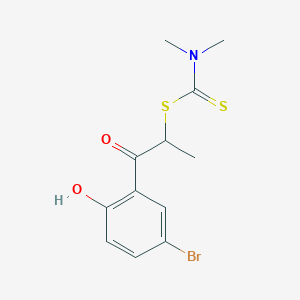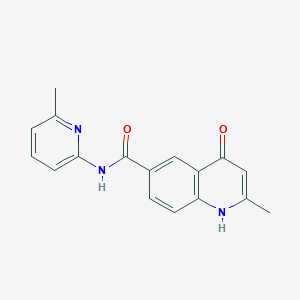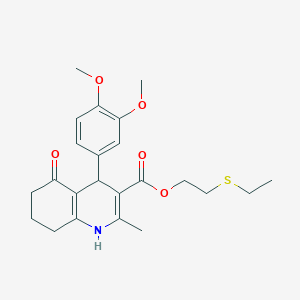
N-cyclopentyl-N'-(4-ethylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-N’-(4-ethylphenyl)oxamide: is an organic compound belonging to the oxamide family. Oxamides are diamides derived from oxalic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyclopentyl group and a 4-ethylphenyl group attached to the oxamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common method for synthesizing N-cyclopentyl-N’-(4-ethylphenyl)oxamide involves the condensation of cyclopentylamine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Amidation Reaction: Another approach involves the amidation of oxalic acid diethyl ester with cyclopentylamine and 4-ethylphenylamine under reflux conditions. This method requires the use of a catalyst such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods: Industrial production of N-cyclopentyl-N’-(4-ethylphenyl)oxamide may involve large-scale condensation reactions using automated reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-cyclopentyl-N’-(4-ethylphenyl)oxamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions may lead to the formation of corresponding oxamides with oxidized functional groups.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the oxamide core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized oxamides with additional functional groups.
Reduction: Amines or alcohols derived from the reduction of the oxamide core.
Substitution: Substituted oxamides with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
Chemistry: N-cyclopentyl-N’-(4-ethylphenyl)oxamide is used as a ligand in coordination chemistry, particularly in the synthesis of metal complexes
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, modulating their activity and providing insights into enzyme function and regulation.
Medicine: N-cyclopentyl-N’-(4-ethylphenyl)oxamide is explored for its potential therapeutic applications. It may serve as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is used as a stabilizer in polymer formulations. It helps improve the thermal and mechanical properties of polymers, making them suitable for various applications.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-N’-(4-ethylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity by blocking substrate access or altering the enzyme’s conformation. This interaction can modulate biochemical pathways and cellular processes, leading to the desired therapeutic or research outcomes.
Comparación Con Compuestos Similares
N-cyclopentyl-N’-(4-methylphenyl)oxamide: Similar structure with a methyl group instead of an ethyl group.
N-cyclopentyl-N’-(4-ethoxyphenyl)oxamide: Similar structure with an ethoxy group instead of an ethyl group.
N-cyclopentyl-N’-(4-chlorophenyl)oxamide: Similar structure with a chloro group instead of an ethyl group.
Uniqueness: N-cyclopentyl-N’-(4-ethylphenyl)oxamide is unique due to the presence of the 4-ethylphenyl group, which imparts distinct chemical and physical properties. This specific substitution pattern can influence the compound’s reactivity, binding affinity, and overall stability, making it suitable for particular applications in research and industry.
Propiedades
IUPAC Name |
N-cyclopentyl-N'-(4-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-2-11-7-9-13(10-8-11)17-15(19)14(18)16-12-5-3-4-6-12/h7-10,12H,2-6H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQMNPTLCDOJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[N-(3-chlorophenyl)benzenesulfonamido]-N-(2-{[(3-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B5078541.png)
![N-(2,5-dichlorophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B5078549.png)

![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-3-(3-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5078565.png)


![ethyl 4-[[(5E)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B5078579.png)
![1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-naphthalen-1-ylethanone](/img/structure/B5078587.png)
![ethyl 2-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5078597.png)

![4-chloro-N-[4-(2,4-dimethylphenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5078614.png)
![N-(2-methoxyethyl)-3-{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B5078616.png)


